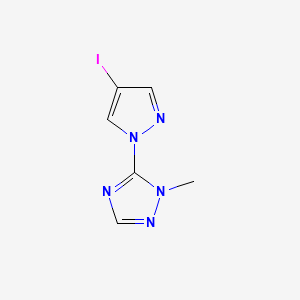

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of iodine in the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves the iodination of a pyrazole derivative followed by the formation of the triazole ring. One common method includes:

Iodination of Pyrazole: The starting material, 1H-pyrazole, is iodinated using iodine and ammonium hydroxide to yield 4-iodo-1H-pyrazole.

Formation of Triazole Ring: The iodinated pyrazole is then reacted with a methylating agent and a triazole precursor under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with potential biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole-triazole derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial properties. For instance, compounds incorporating the 1,2,4-triazole moiety have been shown to possess potent activity against various strains of bacteria and fungi. In particular, studies have demonstrated that certain triazole derivatives can outperform established antifungal agents such as azoles and polyenes in terms of efficacy against resistant strains .

Antiviral Properties

Recent findings suggest that triazole derivatives may also exhibit antiviral activity. Some studies have reported that specific 1,2,4-triazole compounds can inhibit viral replication in vitro, indicating their potential as antiviral agents. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .

Cancer Therapeutics

There is growing interest in the use of triazole derivatives in cancer therapy. Some studies have indicated that compounds like 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The incorporation of halogen atoms such as iodine into the triazole structure can enhance biological activity and selectivity towards cancerous cells .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for agricultural fungicides. Research has shown that triazole-based fungicides are effective against a range of plant pathogens. For example, certain derivatives have been reported to significantly reduce the growth of fungal pathogens responsible for crop diseases .

Herbicides

In addition to fungicidal activity, there is potential for this compound to be developed as a herbicide. The structural characteristics of triazoles allow them to interact with plant growth processes, potentially leading to selective weed control without harming crops .

Material Science Applications

Corrosion Inhibitors

Triazole compounds are also studied for their applications as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions makes them suitable candidates for preventing corrosion in various industrial applications .

Polymer Chemistry

In polymer science, triazole derivatives are explored for their role in enhancing the properties of polymers. The incorporation of these compounds can improve thermal stability and mechanical strength in polymer matrices .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form halogen bonds with biological molecules, influencing their activity. The triazole ring can interact with metal ions and other biological targets, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodo-1H-pyrazole: A simpler compound with similar reactivity due to the presence of iodine.

1-Methyl-1H-1,2,4-triazole: A compound with a similar triazole ring but lacking the pyrazole moiety.

5-(4-Bromo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole: A bromine-substituted analog with different reactivity and biological activity.

Uniqueness

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both iodine and the combination of pyrazole and triazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound notable for its structural composition, which includes both pyrazole and triazole rings. This compound's unique structure suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. The presence of iodine in the pyrazole moiety may enhance its reactivity and interactions with various biological targets.

The molecular formula of this compound is C6H6IN5, with a molecular weight of 234.04 g/mol. Its IUPAC name is 5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole. The compound can be synthesized through iodination of a pyrazole derivative followed by the formation of the triazole ring using a methylating agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, influencing their activity. The triazole ring can interact with metal ions and other biological targets, modulating their function. These interactions can lead to various biological effects such as enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity: Studies have shown that similar compounds can inhibit tubulin polymerization, leading to antitumor effects. For instance, the structural variations on related pyrazole derivatives have been linked to enhanced antitumor activity through specific inhibition mechanisms .

Enzyme Inhibition: The compound is also studied for its potential to inhibit various enzymes. The presence of the triazole ring may facilitate interactions with active sites of enzymes involved in critical metabolic pathways.

Receptor Binding: The compound may act as a ligand for specific receptors, influencing signaling pathways in cells. This property is valuable for drug development targeting receptor-mediated diseases.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Activity Study: A series of synthesized compounds were tested for antiviral properties, demonstrating that structural modifications could tune their efficacy against viral infections .

- Antitumor Mechanism Investigation: Research indicated that certain analogs inhibited tubulin polymerization effectively, showcasing their potential as chemotherapeutic agents .

- Enzyme Interaction Studies: Various studies have highlighted how modifications in the pyrazole and triazole rings affect binding affinity and inhibition rates against specific enzymes .

Data Table: Biological Activities Comparison

Eigenschaften

IUPAC Name |

5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN5/c1-11-6(8-4-10-11)12-3-5(7)2-9-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYYGJVHJBWNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)N2C=C(C=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.